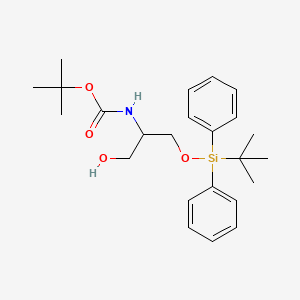
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol is a synthetic organic compound that is often used as an intermediate in the synthesis of more complex molecules. It features a t-butoxycarbonyl (Boc) protecting group on the amino group and a t-butyldiphenylsiloxy group on the hydroxyl group, making it a versatile compound in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using t-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group is protected using t-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Coupling Reaction: The protected amino and hydroxyl groups are then coupled to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated reactors, continuous flow systems, and rigorous purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and t-butyldiphenylsilyl groups under acidic or basic conditions.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal; tetrabutylammonium fluoride for t-butyldiphenylsilyl removal.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Deprotected Amino Alcohol: Removal of both protecting groups yields the free amino alcohol.
Substituted Derivatives: Depending on the substituents introduced, various derivatives can be synthesized.
Wissenschaftliche Forschungsanwendungen
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol depends on its use and the reactions it undergoes. Generally, it acts as a protected intermediate that can be selectively deprotected and modified to yield various functional molecules. The Boc and t-butyldiphenylsilyl groups protect the amino and hydroxyl groups, respectively, preventing unwanted reactions during synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(t-Butoxycarbonylamino)-3-hydroxypropanol: Lacks the t-butyldiphenylsiloxy group.
3-(t-Butyldiphenylsiloxy)propanol: Lacks the Boc-protected amino group.
2-Amino-3-hydroxypropanol: Lacks both protecting groups.
Uniqueness
2-(t-Butoxycarbonylamino)-3-(t-butyldiphenylsiloxy)propanol is unique due to the presence of both Boc and t-butyldiphenylsilyl protecting groups, which provide selective protection and deprotection options during synthesis. This makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
259809-50-2 |
|---|---|
Molekularformel |
C24H35NO4Si |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
tert-butyl N-[1-[tert-butyl(diphenyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C24H35NO4Si/c1-23(2,3)29-22(27)25-19(17-26)18-28-30(24(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19,26H,17-18H2,1-6H3,(H,25,27) |
InChI-Schlüssel |
BDIWPPCRFYTGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















